molecular formula C17H18N4S B2856780 4-phenyl-2-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)-1,3-thiazole CAS No. 328108-47-0

4-phenyl-2-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)-1,3-thiazole

Cat. No.: B2856780
CAS No.: 328108-47-0
M. Wt: 310.42
InChI Key: RFVMMSABOJTQPK-UHFFFAOYSA-N
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Description

4-Phenyl-2-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)-1,3-thiazole is a heterocyclic compound featuring a thiazole core substituted at position 4 with a phenyl group and at position 2 with a methyl-linked [1,2,4]triazolo[4,3-a]azepine moiety. This structure combines pharmacophoric elements from thiazole (known for antimicrobial and anti-inflammatory properties) and the triazolo-azepine system (implicated in CNS modulation and analgesia) .

Properties

IUPAC Name

4-phenyl-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4S/c1-3-7-13(8-4-1)14-12-22-17(18-14)11-16-20-19-15-9-5-2-6-10-21(15)16/h1,3-4,7-8,12H,2,5-6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFVMMSABOJTQPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(N2CC1)CC3=NC(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-2-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)-1,3-thiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Construction of the Triazoloazepine Moiety: The triazoloazepine ring can be formed by cyclization reactions involving hydrazine derivatives and appropriate dicarbonyl compounds.

    Coupling of the Two Moieties: The final step involves coupling the thiazole and triazoloazepine moieties through a nucleophilic substitution reaction, often using a base such as sodium hydride in an aprotic solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-2-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert specific functional groups into their reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-phenyl-2-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)-1,3-thiazole has several scientific research applications, including:

    Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Biological Studies: It is used in studies to understand its effects on various biological pathways and its potential as a lead compound for drug development.

    Industrial Applications: The compound’s unique properties make it a candidate for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-phenyl-2-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Pharmacological Activities

Table 1: Key Structural and Pharmacological Comparisons
Compound Name Structural Features Pharmacological Activity Key References
Target Compound : 4-Phenyl-2-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)-1,3-thiazole Thiazole + triazolo-azepine via methyl bridge; 4-phenyl substitution Not directly reported, but inferred analgesic/anti-inflammatory potential from analogs
3-(4-Hydroxyphenyl)-2-(triazolo-azepine)acrylonitrile Acrylonitrile linker; 4-hydroxyphenyl substitution High analgesic activity (comparable to ketorolac in hot plate and writhing tests)
3-Allyl-4-phenyl-3H-thiazol-2-ylidene-[4-(triazolo-azepine)phenyl]amine hydrobromide Allyl-substituted thiazole; triazolo-azepine-phenylamine linkage Moderate analgesic activity (lower than ethyl-substituted analogs)
4-{6-Methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}-2-phenyl-1,3-thiazole Methyl-substituted triazolo-thiazole; 2-phenyl thiazole No activity reported; molecular weight = 298.39 g/mol; predicted pKa = 1.70
5-{3-[4-(2-Chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-2-yl]prop-2-yn-1-yl}phenanthridin-6(5H)-one Thieno-triazolo-diazepine + phenanthridinone Cytotoxic activity against tumor cell lines (HePG-2, Hep-2, Caco-2)
Key Observations:

Triazolo-Azepine Modifications :

  • The target compound’s triazolo-azepine-thiazole hybrid structure is distinct from simpler triazolo-thiazoles (e.g., ), which lack the azepine ring’s conformational flexibility. This flexibility may enhance receptor binding in CNS targets, as seen in related analgesics .
  • Substitutions on the phenyl ring (e.g., 4-hydroxyphenyl in ) enhance analgesic activity, suggesting that electron-donating groups improve efficacy.

Linker and Substituent Effects :

  • The methyl bridge in the target compound contrasts with acrylonitrile () or allyl () linkers. Methyl groups generally improve metabolic stability compared to unsaturated linkers.
  • Allyl substitution on thiazole () reduces analgesic activity compared to ethyl analogs, highlighting steric/electronic sensitivity in this region.

Biological Activity Trends: Triazolo-azepine derivatives with planar aromatic systems (e.g., phenanthridinone in ) exhibit cytotoxicity, likely via DNA intercalation or Topo II inhibition. The target compound’s thiazole may confer different mechanisms, such as ion channel modulation.

Physicochemical Properties

Table 3: Molecular Properties of Selected Compounds
Compound Molecular Formula Molar Mass (g/mol) Predicted pKa Density (g/cm³)
Target Compound C₂₁H₂₀N₆S 388.49 Not reported ~1.5 (estimated)
4-{6-Methyl-triazolo-thiazole}-2-phenyl C₁₄H₁₀N₄S₂ 298.39 1.70 1.51
Triazolo-azepine-phenol derivative C₁₃H₁₄N₄O 258.28 Not reported Not reported
  • The target compound’s higher molar mass (388.49 vs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-phenyl-2-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)-1,3-thiazole, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves multi-step reactions, including cyclization (e.g., forming triazole-azepine cores) and thiazole coupling. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) or condensation reactions under reflux with solvents like THF or ethanol are common . Key parameters include temperature (50–80°C), solvent polarity, and catalyst choice (e.g., CuSO4_4/sodium ascorbate for click chemistry) .
  • Data Consideration : Yields vary significantly (e.g., 61% in CuAAC reactions vs. 87% in cyclization-based syntheses) depending on substituent steric effects and purification methods (e.g., column chromatography) .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodology : Use spectroscopic techniques:

  • 1H/13C NMR : Confirm proton environments (e.g., azepine methylene protons at δ 2.5–3.5 ppm) and carbon backbone .
  • FT-IR : Identify functional groups (e.g., triazole C=N stretching at ~1500 cm1^{-1}) .
  • Elemental Analysis : Compare experimental vs. theoretical C/H/N percentages (e.g., ±0.3% deviation indicates purity) .

Q. What preliminary biological activities have been reported for similar triazole-thiazole hybrids?

  • Findings : Analogous compounds exhibit antimicrobial, antifungal, and anticancer activities. For example, Mannich bases derived from triazoles show anti-inflammatory properties, while thiazolo-triazolones demonstrate activity against 14-α-demethylase (a fungal enzyme) .
  • Screening Methods : Use in vitro assays (e.g., microdilution for MIC values) and enzyme inhibition studies .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) guide the design of derivatives with enhanced bioactivity?

  • Methodology : Dock the compound into target enzymes (e.g., 14-α-demethylase, PDB: 3LD6) using software like AutoDock Vina. Focus on binding poses, hydrogen bonding (e.g., triazole N-atoms with active site residues), and steric complementarity .
  • Validation : Compare docking scores (e.g., ΔG = −8.2 kcal/mol) with experimental IC50_{50} values to refine predictive models .

Q. What strategies address contradictions between computational predictions and experimental bioactivity data?

  • Approach :

  • Solvent Effects : Simulate explicit solvent models (e.g., water vs. DMSO) to account for solvation-free energy discrepancies .
  • Conformational Dynamics : Use molecular dynamics (MD) to assess flexibility of the azepine ring in aqueous environments .
  • Metabolite Screening : Test for off-target interactions via high-throughput screening .

Q. How do structural modifications (e.g., substituent variation) impact physicochemical properties like solubility and stability?

  • Methodology :

  • Substituent Effects : Introduce hydrophilic groups (e.g., –OH, –COOH) to improve aqueous solubility. For example, methoxy groups reduce crystallinity, enhancing dissolution rates .
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) with HPLC monitoring to identify degradation pathways (e.g., hydrolysis of the thiazole ring) .

Q. What are the challenges in scaling up synthesis while maintaining purity?

  • Optimization :

  • Catalyst Recycling : Use heterogeneous catalysts (e.g., Bleaching Earth Clay) to reduce costs and improve recyclability .
  • Impurity Profiling : Employ LC-MS to detect side-products (e.g., uncyclized intermediates) and adjust reaction stoichiometry .

Q. How can structure-activity relationships (SAR) be elucidated for this compound class?

  • Strategy :

  • Analog Synthesis : Prepare derivatives with varied substituents (e.g., halogens, alkyl chains) on the phenyl and azepine rings .
  • Bioassay Correlation : Map substituent electronic parameters (Hammett σ values) to bioactivity trends (e.g., electron-withdrawing groups enhance antifungal potency) .

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